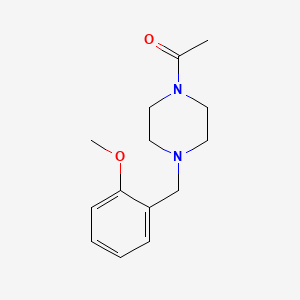![molecular formula C18H23NO2 B3852382 [1-[(2-Methoxynaphthalen-1-yl)methyl]piperidin-3-yl]methanol](/img/structure/B3852382.png)
[1-[(2-Methoxynaphthalen-1-yl)methyl]piperidin-3-yl]methanol
Overview
Description
[1-[(2-Methoxynaphthalen-1-yl)methyl]piperidin-3-yl]methanol is a complex organic compound that features a naphthalene ring substituted with a methoxy group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(2-Methoxynaphthalen-1-yl)methyl]piperidin-3-yl]methanol typically involves multiple steps. One common approach starts with the preparation of 2-methoxynaphthalene, which is then subjected to a series of reactions to introduce the piperidine ring and the methanol group. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
[1-[(2-Methoxynaphthalen-1-yl)methyl]piperidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine .
Scientific Research Applications
Chemistry
In chemistry, [1-[(2-Methoxynaphthalen-1-yl)methyl]piperidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its structure allows it to bind to specific proteins or enzymes, making it a candidate for drug development .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act on specific molecular targets to treat diseases or conditions .
Industry
In industry, this compound is used in the production of various chemicals and materials. Its reactivity and stability make it suitable for use in manufacturing processes .
Mechanism of Action
The mechanism of action of [1-[(2-Methoxynaphthalen-1-yl)methyl]piperidin-3-yl]methanol involves its interaction with specific molecular targets. It may bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthalene derivatives and piperidine-containing molecules. Examples are 2-methoxynaphthalene and piperidine-3-yl methanol .
Uniqueness
What sets [1-[(2-Methoxynaphthalen-1-yl)methyl]piperidin-3-yl]methanol apart is its unique combination of a methoxynaphthalene moiety and a piperidine ring. This structure provides specific reactivity and binding properties that are not found in other similar compounds .
Properties
IUPAC Name |
[1-[(2-methoxynaphthalen-1-yl)methyl]piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-21-18-9-8-15-6-2-3-7-16(15)17(18)12-19-10-4-5-14(11-19)13-20/h2-3,6-9,14,20H,4-5,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERNYGYBEWSHHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CN3CCCC(C3)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(2-ethyl-1-piperidinyl)methyl]phenyl}acetamide](/img/structure/B3852306.png)
![2-[4-(2-methyl-2-buten-1-yl)-1-piperazinyl]pyrimidine](/img/structure/B3852308.png)
![2-{[benzyl(methyl)amino]methyl}-4-bromophenol](/img/structure/B3852320.png)
![1-ethyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine;hydrochloride](/img/structure/B3852323.png)


![2-{4-[(4-methyl-1H-imidazol-5-yl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B3852347.png)
![1-acetyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3852354.png)
![1-[(2-Fluorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B3852360.png)
![1-Methyl-4-[(5-methylfuran-2-yl)methyl]-1,4-diazepane](/img/structure/B3852378.png)
![N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-N-methylcyclohexanamine](/img/structure/B3852379.png)
![1-[(4-Hydroxy-3-iodo-5-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B3852383.png)

![4-(4-bromophenyl)-1-[3-(methylthio)propyl]-4-piperidinol](/img/structure/B3852393.png)
